molecular formula C10H10N2OS B14807994 4-Cyclopropoxy-3-(methylthio)picolinonitrile

4-Cyclopropoxy-3-(methylthio)picolinonitrile

Cat. No.: B14807994
M. Wt: 206.27 g/mol
InChI Key: ACAPRECAHZLRLX-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylsulfanyl group, and a pyridine ring with a carbonitrile substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbonitrile typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 4-cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbonitrile may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the compound with the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

4-cyclopropyloxy-3-methylsulfanylpyridine-2-carbonitrile

InChI

InChI=1S/C10H10N2OS/c1-14-10-8(6-11)12-5-4-9(10)13-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

ACAPRECAHZLRLX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CN=C1C#N)OC2CC2

Origin of Product

United States

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